molecular formula C14H7Cl2F3O B11957097 3,4-Dichloro-4'-(trifluoromethyl)benzophenone CAS No. 34328-34-2

3,4-Dichloro-4'-(trifluoromethyl)benzophenone

Katalognummer: B11957097
CAS-Nummer: 34328-34-2
Molekulargewicht: 319.1 g/mol
InChI-Schlüssel: SLLXTMKXSMQVNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-4’-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H7Cl2F3O and a molecular weight of 319.112 g/mol . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzophenone core. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-4’-(trifluoromethyl)benzophenone typically involves the reaction of 3,4-dichlorobenzotrifluoride with benzoyl chloride under Friedel-Crafts acylation conditions. The reaction is catalyzed by anhydrous aluminum chloride (AlCl3) and is carried out in a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

In industrial settings, the production of 3,4-Dichloro-4’-(trifluoromethyl)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-4’-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its reactivity, allowing it to participate in various chemical reactions. It can act as an inhibitor of certain enzymes by binding to their active sites and altering their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dichloro-4’-(trifluoromethyl)benzophenone is unique due to the combination of dichloro and trifluoromethyl groups on a benzophenone core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

34328-34-2

Molekularformel

C14H7Cl2F3O

Molekulargewicht

319.1 g/mol

IUPAC-Name

(3,4-dichlorophenyl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C14H7Cl2F3O/c15-11-6-3-9(7-12(11)16)13(20)8-1-4-10(5-2-8)14(17,18)19/h1-7H

InChI-Schlüssel

SLLXTMKXSMQVNM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.